molecular formula C20H25NO3 B1667973 Benactyzine CAS No. 302-40-9

Benactyzine

Numéro de catalogue B1667973
Numéro CAS: 302-40-9
Poids moléculaire: 327.4 g/mol
Clé InChI: IVQOFBKHQCTVQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benactyzine is an anticholinergic drug that was used as an antidepressant in the treatment of depression and associated anxiety . It is no longer widely used in medicine, although it is still a useful drug for scientific research .


Synthesis Analysis

Based on a study, a mutual prodrug ester of this compound and GABA was synthesized for the treatment of organophosphate poisoning . The ester is expected to cross the blood-brain-barrier and undergo hydrolysis, releasing this compound and GABA .


Molecular Structure Analysis

The molecular formula of this compound is C20H25NO3 . Its molecular weight is 327.4 g/mol . The IUPAC name is 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.4 g/mol . The molecular formula is C20H25NO3 .

Mécanisme D'action

Target of Action

Benactyzine is an anticholinergic drug . Its primary targets are the muscarinic acetylcholine receptors and the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By blocking these receptors, this compound can alter nerve signal transmission.

Mode of Action

As an anticholinergic agent, this compound works by blocking the action of acetylcholine , a neurotransmitter in the central and the peripheral nervous system . This blockade inhibits the parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, and other parts of the body.

Biochemical Pathways

For instance, they can reduce smooth muscle tone in the gastrointestinal tract and bronchial tree, decrease secretions from the salivary, bronchial, and sweat glands, and increase heart rate by blocking vagal influences on the sinoatrial node .

Pharmacokinetics

These properties can significantly impact the drug’s bioavailability, efficacy, and potential for side effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of acetylcholine-mediated responses. This can lead to a variety of physiological effects, including decreased muscle tone and glandular secretions, and increased heart rate . At high doses, this compound can cause more severe symptoms such as deliriant and hallucinogenic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the patient’s age, health status, presence of other medications, and genetic factors that can affect drug metabolism . .

Applications De Recherche Scientifique

Recherche sur les antidépresseurs

La benactyzine a été utilisée comme antidépresseur dans le traitement de la dépression et de l'anxiété associée . Bien qu'elle ne soit plus largement utilisée en médecine, ses propriétés anticholinergiques en font un composé précieux pour étudier les effets de l'inhibition des neurotransmetteurs sur les troubles de l'humeur.

Neuropharmacologie

En tant que composé anticholinergique et anti-NMDA, la this compound sert d'outil dans la recherche neuropharmacologique pour comprendre les voies impliquées dans la neurotoxicité . Elle contribue à disséquer les rôles des systèmes cholinergique, GABAergique et glutamatergique dans le système nerveux central.

Développement d'antidotes pour l'empoisonnement aux organophosphorés

La this compound est étudiée comme antidote potentiel contre l'empoisonnement aux organophosphorés. Les recherches portent sur la synthèse de promédicaments mutuels de la this compound et du GABA pour améliorer l'efficacité et les profils de sécurité dans le traitement de ce type d'empoisonnement .

Recherche sur les interactions médicamenteuses

Les interactions de la this compound avec d'autres médicaments, en particulier ceux qui affectent le système nerveux central, présentent un intérêt pour les études pharmacologiques. La compréhension de ces interactions peut conduire à des protocoles médicamenteux plus sûrs et au développement de nouvelles stratégies thérapeutiques .

Études de stabilité chimique

La stabilité de la this compound, en particulier lorsqu'elle est combinée à d'autres composés, est un domaine de recherche important. Les études visent à améliorer la stabilité chimique, ce qui est crucial pour le développement de médicaments plus stables et plus efficaces .

Applications synthétiques

La this compound sert de composé modèle en chimie synthétique. Elle est utilisée pour préparer des molécules biologiquement actives et pour démontrer des applications synthétiques dans divers contextes chimiques .

Toxicologie

Le profil toxicologique de la this compound est essentiel pour comprendre sa sécurité et ses effets indésirables potentiels. La recherche dans ce domaine contribue à la base de connaissances nécessaire pour développer des médicaments anticholinergiques plus sûrs .

Safety and Hazards

Benactyzine was pulled from the U.S. market by the FDA due to serious side effects . It is no longer widely used in medicine .

Orientations Futures

A study has shown promising results with early administration of gabactyzine, a mutual prodrug ester of benactyzine and GABA, in the treatment of organophosphate poisoning . The combined release of both compounds in the brain offers several advantages over the current treatment protocol .

Propriétés

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQOFBKHQCTVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022644
Record name Benactyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Certain muscarinic antagonists (e.g., atropine, aprophen, and benactyzine) are used as antidotes for the treatment of organophosphate poisoning. ... The interaction of aprophen and benactyzine, both aromatic esters of diethylaminoethanol, with nicotinic acetylcholine receptor (AChR) in BC3H-1 intact muscle cells and with receptor-enriched membranes of Torpedo californica /was examined/. Aprophen and benactyzine diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting Kact (carbamylcholine concentration eliciting 50% of the maximal 22Na+ influx). The concentration dependence for the inhibition of the initial rate of 22Na+ influx by aprophen and benactyzine occurs at lower concentrations (Kant = 3 and 50 microM, respectively) than those needed to inhibit the initial rate of [125I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 and 800 uM, respectively). The effective concentration for atropine inhibition of AChR response (Kant = 150 microM in BC3H-1 cells) is significantly higher than those obtained for aprophen and benactyzine. Both aprophen and benactyzine interact with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity. Furthermore, these ligands do not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in BC3H-1 muscle cells. The affinity of aprophen and benactyzine for the allosterically coupled noncompetitive inhibitor site of the AChR in Torpedo was determined using [3H]phencyclidine as a probe. Both compounds were found to preferentially associate with the high affinity (desensitized) state rather than the resting state of Torpedo AChR. There is a 14- to 23-fold increase in the affinity of aprophen and benactyzine for the AChR (KD = 0.7 and 28.0 uM in the desensitized state compared to 16.4 and 384 uM in the resting state, respectively). These data indicate that aprophen and benactyzine binding are allosterically regulated by the agonist sites of Torpedo AChR. Thus, aprophen and benactyzine are effective noncompetitive inhibitors of the AChR at concentrations of 1-50 uM, in either Torpedo or mammalian AChR. These concentrations correspond very well with the blood level of these drugs found in vivo to produce a therapeutic response against organophosphate poisoning., Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine.
Record name BENACTYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS RN

302-40-9
Record name Benactyzine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benactyzine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benactyzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benactyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benactyzine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENACTYZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595EG71R3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENACTYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/
Record name Benactyzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENACTYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benactyzine
Reactant of Route 2
Reactant of Route 2
Benactyzine
Reactant of Route 3
Reactant of Route 3
Benactyzine
Reactant of Route 4
Reactant of Route 4
Benactyzine
Reactant of Route 5
Reactant of Route 5
Benactyzine
Reactant of Route 6
Reactant of Route 6
Benactyzine

Q & A

Q1: How does benactyzine exert its anticholinergic effects?

A1: this compound acts as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR) []. It achieves this by preferentially binding to the high-affinity (desensitized) state of the nAChR, thereby diminishing the maximal carbamylcholine-elicited sodium influx [].

Q2: Does this compound affect the agonist binding site on the nAChR?

A2: No, this compound does not directly compete with agonists for the agonist/antagonist binding site on the nAChR. Instead, it binds to an allosterically coupled non-competitive inhibitor site, modulating receptor function without altering agonist affinity [].

Q3: Does this compound demonstrate selectivity for muscarinic receptor subtypes?

A3: Research suggests that while this compound acts as a non-specific muscarinic antagonist, it might exhibit a slight preference for the M2 subtype. Studies comparing its effects on [3H]acetylcholine release from rat hippocampal slices showed it induced less release compared to other non-specific antagonists like atropine and dexetimide, but more than the selective M1 antagonist pirenzepine [].

Q4: How does this compound impact neuronal activity?

A4: this compound can influence neuronal activity by modulating calcium ion (Ca2+) flux. Studies on rat brain synaptosomes revealed that this compound induces a biphasic change in 45Ca uptake, suggesting an interaction with both Na-K and calcium channels [].

Q5: Can this compound affect smooth muscle contraction?

A5: Yes, this compound can inhibit smooth muscle contractions. Research on guinea pig ileum showed it effectively inhibits Ba2+-induced contractions, particularly those dependent on cellular calcium stores, suggesting a potential mechanism involving competition with Ca2+ for binding sites [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C20H25NO3 and a molecular weight of 323.43 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, this compound hydrochloride exhibits characteristic benzenoid absorption in the ultraviolet region, similar to benzilic acid []. Additionally, infrared spectroscopy reveals a strong carbonyl absorption peak at 1743 cm-1, useful for its identification and quantification [].

Q8: How stable is this compound in a multicomponent solution?

A8: In a formulated aqueous solution containing trimedoxime bromide and atropine, this compound exhibited lower stability compared to the other components. Studies showed a significant degradation of this compound in both glass and plastic cartridges over time, with a 20% potency loss after one year at 25°C [].

Q9: How is this compound metabolized in the body?

A9: While detailed metabolic pathways were not extensively discussed in the provided research, this compound, being an ester, is likely hydrolyzed by butyrylcholinesterase (BChE) in the bloodstream [].

Q10: Does this compound cross the blood-brain barrier?

A10: Yes, this compound can cross the blood-brain barrier and exert central anticholinergic effects. This is evidenced by its ability to influence EEG patterns [, , ], modulate behavior in animal models of anxiety [, ], and affect central cholinergic systems [, , ].

Q11: Has this compound demonstrated efficacy in animal models of seizures?

A11: Yes, studies on mice revealed that this compound exerts anticonvulsant effects in both maximal electroshock seizure (MES) and pentetrazole seizure threshold test (MST) models []. This effect is suggested to be linked to its antagonism of NMDA receptors, as evidenced by improved cell survival in primary cultured hippocampal neurons exposed to NMDA excitotoxicity [].

Q12: What is the role of this compound in organophosphate poisoning?

A12: this compound is explored as a potential antidote for organophosphate poisoning due to its anticholinergic properties [, , , ]. Its ability to inhibit acetylcholine activity, particularly at muscarinic receptors in the central nervous system, may help counteract the cholinergic crisis induced by these agents [, ].

Q13: Has this compound shown promise in treating anxiety?

A13: Early clinical trials suggest that this compound might possess anxiolytic properties [, , ]. Studies exploring its effects on anxiety states in humans reported improvements in various anxiety symptoms, although further research is needed to confirm these findings and elucidate its precise mechanism of action in anxiety disorders [, , ].

Q14: What are some of the reported side effects of this compound?

A14: this compound can produce various side effects, primarily due to its anticholinergic properties. These can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairments like confusion and memory problems [, , ].

Q15: Does this compound impact visual function?

A15: Yes, this compound can significantly impair visual function, particularly at near focus [, ]. Studies have shown that it can decrease both static and dynamic visual acuity, reduce accommodation amplitude and contrast sensitivity, and increase pupil size [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.